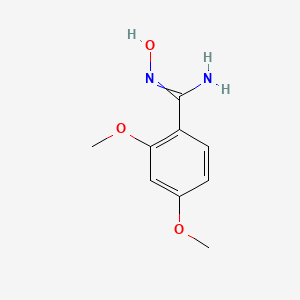

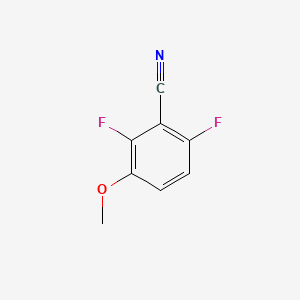

N-Hydroxy-2,4-dimethoxy-benzamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Hydroxy-2,4-dimethoxy-benzamidine is a chemical compound that falls within the broader class of benzamidine derivatives. These compounds are known for their potential biological applications and have been the subject of various synthetic and characterization studies. Although the provided papers do not directly discuss N-Hydroxy-2,4-dimethoxy-benzamidine, they offer insights into related compounds and methodologies that could be relevant for its synthesis, characterization, and potential applications.

Synthesis Analysis

The synthesis of benzamidine derivatives can be achieved through various methods. One approach involves the transition-metal-free, K2S2O8-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp(3))-H in N-aryl benzylic amines, which leads to the formation of benzamidine heterocycles . Another method reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related to benzamidines, using 4-aminophenazone . These methods highlight the versatility and creativity in the synthesis of benzamidine derivatives, which could be adapted for the synthesis of N-Hydroxy-2,4-dimethoxy-benzamidine.

Molecular Structure Analysis

The molecular structure of benzamidine derivatives is characterized by the presence of a benzamidine moiety, which can be further substituted with various functional groups. The molecular structure is crucial as it influences the compound's reactivity and interaction with biological targets. For instance, the synthesis of optically active derivatives of nicardipine, a dihydropyridine derivative, demonstrates the importance of stereochemistry in the biological activity of such compounds .

Chemical Reactions Analysis

Benzamidine derivatives can undergo various chemical reactions. The thermal decomposition of N,N-dialkoxyamides, a class of compounds related to benzamidines, proceeds through homolysis to form free radicals rather than rearrangements to esters . This suggests that N-Hydroxy-2,4-dimethoxy-benzamidine could also exhibit interesting reactivity patterns under thermal conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamidine derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can affect the solubility and stability of the compound. The synthesis and characterization of N,N-dialkoxyamides provided insights into the carbonyl stretch frequencies and carbonyl (13)C NMR properties, indicating strong inhibition of amide resonance . These properties are essential for understanding the behavior of benzamidine derivatives in different environments and could be relevant for N-Hydroxy-2,4-dimethoxy-benzamidine.

Biological Evaluation and Case Studies

Benzamidine derivatives have been evaluated for various biological activities. For instance, a series of benzamide derivatives were screened for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing that these compounds have the potential to bind nucleotide protein targets . Additionally, novel benzamide derivatives were synthesized and examined for their gastrointestinal prokinetic activity, with some compounds showing promising results . These studies provide a foundation for the potential biological evaluation of N-Hydroxy-2,4-dimethoxy-benzamidine.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Properties

N-Hydroxy-2,4-dimethoxy-benzamidine and its derivatives have been synthesized and studied for their antioxidant and antibacterial activities. Compounds synthesized from dimethoxybenzoic acid showed significant in vitro antioxidant activities, including total antioxidant, free radical scavenging, and metal chelating activities. Some of these compounds also exhibited effective metal chelate activity. Furthermore, the antibacterial activity of these compounds was determined against gram-positive and gram-negative bacteria, demonstrating the potential of these compounds in different fields of application (Yakan et al., 2020).

Metabolism and Drug Development

The metabolism of benzamidoxime, a derivative of N-hydroxyamidine, was studied in human hepatocytes. It was found that benzamidoxime undergoes O-glucuronidation, and UGT1A9 was identified as the most efficient enzyme for this process. This study provides insights into the metabolism of benzamidoxime and its potential use in pro-drug development, where it can act as a precursor to active amidines (Fröhlich et al., 2005).

Sigma-2 Receptor Probe

Compounds related to N-Hydroxy-2,4-dimethoxy-benzamidine were investigated as potential probes for sigma-2 receptors. The study found that certain benzamide analogues like RHM-1 showed high affinity for sigma-2 receptors in vitro, indicating their potential use in studying sigma-2 receptors (Xu et al., 2005).

Crystallography and Molecular Structure Analysis

The proton-transfer adducts containing benzamidinium cations, related to N-Hydroxy-2,4-dimethoxy-benzamidine, have been studied for their supramolecular association. This research provides detailed insights into the molecular salt forms of dimethoxybenzoic acid with benzamidine, showcasing the crystallography and molecular structures (Irrera et al., 2012).

Anti-Diabetic Effects

Compounds structurally similar to N-Hydroxy-2,4-dimethoxy-benzamidine, like 2,5-dimethoxy(4-methoxyphenyl)benzamide, have been investigated for their potential anti-diabetic effects. The study identified this compound as a potent anti-diabetic agent, indicating a potential pathway for the development of new anti-diabetic drugs (Hwang et al., 2015).

Eigenschaften

IUPAC Name |

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYELDGUNYOPEMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=NO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405135 |

Source

|

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500024-82-8 |

Source

|

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)

![(E)-1,1,1-trifluoro-4-{4-[(E)-2-phenyldiazenyl]anilino}-3-buten-2-one](/img/structure/B1308073.png)

![3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1308074.png)

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)